molecular formula C12H15Cl2NO B186069 3,4-dichloro-N-pentylbenzamide CAS No. 7702-74-1

3,4-dichloro-N-pentylbenzamide

Cat. No.: B186069
CAS No.: 7702-74-1
M. Wt: 260.16 g/mol
InChI Key: CSROGYZTXCVMDO-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-pentylbenzamide is a specialized research chemical based on a benzamide scaffold. Its core structure is recognized for its potential in diverse biochemical applications. Researchers are investigating closely related 3,4-dichloro-substituted benzamides for their potent and selective inhibitory activity against enzymes like monoamine oxidase B (MAO-B), which is a key target in neurodegenerative disease research such as Parkinson's disease . The structural motif is also found in compounds studied for their antibacterial and antifungal properties, showing activity against pathogens like Staphylococcus aureus , Escherichia coli , and Candida albicans . Furthermore, benzamide derivatives have been explored as inhibitors of other biological targets, including the urokinase-type plasminogen activator, indicating potential relevance in oncology research . The pentyl chain in this compound may influence its lipophilicity and biomembrane permeability, a critical factor for its behavior in cellular and in vivo models. This compound is provided for research use only to support investigations in medicinal chemistry, pharmacology, and chemical biology. Researchers should conduct their own experiments to validate its specific properties and mechanisms of action.

Properties

CAS No.

7702-74-1

Molecular Formula

C12H15Cl2NO

Molecular Weight

260.16 g/mol

IUPAC Name

3,4-dichloro-N-pentylbenzamide

InChI

InChI=1S/C12H15Cl2NO/c1-2-3-4-7-15-12(16)9-5-6-10(13)11(14)8-9/h5-6,8H,2-4,7H2,1H3,(H,15,16)

InChI Key

CSROGYZTXCVMDO-UHFFFAOYSA-N

SMILES

CCCCCNC(=O)C1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CCCCCNC(=O)C1=CC(=C(C=C1)Cl)Cl

Other CAS No.

7702-74-1

Origin of Product

United States

Comparison with Similar Compounds

3,4-Dichloro-N-(2-hydroxyethyl)benzamide

  • Molecular Formula: C₉H₉Cl₂NO₂ (vs. C₁₂H₁₅Cl₂NO for the pentyl variant).
  • Key Differences: The hydroxyethyl group introduces polarity via the hydroxyl moiety, enhancing water solubility (logP ~1.5 estimated) compared to the pentyl chain (logP ~4.2 estimated). Applications: Likely used as a synthetic intermediate or in polar formulations, contrasting with the pentyl variant’s suitability for lipid-rich environments .

AH-7921 (3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide)

  • Structural Complexity: Incorporates a cyclohexylmethyl-dimethylamino group, enabling psychoactive properties via opioid receptor interactions.
  • Pharmacological Impact: The dimethylamino group facilitates CNS penetration and receptor binding, unlike the inert pentyl chain.
  • Molecular Mass : ~363.3 g/mol (vs. ~276.2 g/mol for the pentyl variant), highlighting how bulky substituents affect bioavailability and metabolic pathways .

N-(3,4-Dichlorophenyl)benzamide

  • Substituent Variation : Lacks an alkyl chain on the amide nitrogen, reducing lipophilicity (logP ~3.0).
  • Crystal Packing: Antiparallel NH conformation relative to chloro substituents facilitates hydrogen bonding, influencing solid-state stability.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Directing Groups : The N,O-bidentate hydroxy-tert-butyl group enables metal-catalyzed C–H functionalization, a feature absent in the pentyl variant.
  • Electronic Effects : A methyl group on the benzene ring provides weaker electron withdrawal than chlorine, affecting amide reactivity and electronic distribution .

Physicochemical and Structural Data Table

Compound Molecular Formula Average Mass (g/mol) logP (Estimated) Key Substituents
3,4-Dichloro-N-pentylbenzamide C₁₂H₁₅Cl₂NO 276.16 ~4.2 Pentyl chain, 3,4-dichloro
3,4-Dichloro-N-(2-hydroxyethyl)benzamide C₉H₉Cl₂NO₂ 234.08 ~1.5 Hydroxyethyl, 3,4-dichloro
AH-7921 C₁₆H₂₁Cl₂N₂O 363.26 ~2.8 Cyclohexylmethyl-dimethylamino
N-(3,4-Dichlorophenyl)benzamide C₁₃H₉Cl₂NO 266.12 ~3.0 Phenyl, 3,4-dichloro

Preparation Methods

Direct Electrophilic Chlorination

Electrophilic chlorination using chlorine gas (Cl₂) in the presence of Lewis acid catalysts represents the most common approach for dichloro-substitution. As demonstrated in the synthesis of analogous chlorinated nitrobenzenes, iron(III) chloride (FeCl₃) or antimony(III) chloride (SbCl₃) catalyzes regioselective chlorination at the 3- and 4-positions.

Typical Procedure:

  • Dissolve benzamide precursor (1 mol) in dichloromethane (DCM).

  • Add FeCl₃ (5–10 wt%) and introduce Cl₂ gas at 40–60°C for 6–8 hours.

  • Monitor reaction progress via thin-layer chromatography (TLC).

Key Parameters:

ParameterOptimal RangeImpact on Yield
Temperature50–60°CMaximizes Cl₂ reactivity
Catalyst Loading7–8 wt% FeCl₃Balances activity vs. side reactions
Reaction Time6–7 hoursEnsures complete di-substitution

This method achieves ~80% dichlorination efficiency but requires careful temperature control to avoid over-chlorination.

Directed Ortho-Metalation (DoM)

For substrates with directing groups, DoM enables precise chloro-substitution. While not directly cited for 3,4-dichloro-N-pentylbenzamide, analogous benzamides utilize:

  • Lithiation of N-pentylbenzamide with LDA (lithium diisopropylamide) at −78°C.

  • Sequential chlorination using hexachloroethane (Cl₃C-CCl₃).

This approach offers superior regiocontrol but suffers from low yields (~50%) due to competing side reactions.

Amide Bond Formation Techniques

Coupling Reagent-Mediated Synthesis

Modern protocols favor coupling agents to activate carboxylic acids. A phosphine-iodine (PPh₃-I₂) system, adapted from lamellarin syntheses, proves effective:

Procedure:

  • Activate 3,4-dichlorobenzoic acid (1 eq) with PPh₃ (1.2 eq) and I₂ (1.2 eq) in DCM at 0°C.

  • Add pentylamine (1.1 eq) and triethylamine (2 eq).

  • Warm to room temperature, stir for 1 hour, and purify via column chromatography (ethyl acetate/hexane).

Performance Metrics:

  • Yield: 92–95%

  • Purity: >98% (HPLC)

Acid Chloride Route

Industrial-scale production often employs acid chloride intermediates:

  • Convert 3,4-dichlorobenzoic acid to its acid chloride using SOCl₂ (2 eq) under reflux.

  • React with pentylamine (1.05 eq) in tetrahydrofuran (THF) at 0–5°C.

  • Quench with aqueous NaHCO₃ and extract with ethyl acetate.

Advantages:

  • Scalability (batch sizes >100 kg)

  • Reduced purification needs (crude purity >90%)

Limitations:

  • SOCl₂ handling requires stringent safety measures

  • Residual thionyl chloride may degrade amide products

Integrated Synthesis Pathways

Two-Step Industrial Process

Combining chlorination and amidation, Chinese suppliers utilize:

  • Chlorination:

    • Substrate: N-pentylbenzamide

    • Conditions: Cl₂/FeCl₃ at 55°C, 7 hours

    • Dichlorinated intermediate yield: 78%

  • Amidation Refinement:

    • Re-crystallize from ethanol/water (3:1)

    • Final purity: 99% (GC-MS)

Process Economics:

  • Raw material cost: $12–15/kg

  • Production capacity: 5–10 metric tons/month

One-Pot Tandem Approach

Emerging methodologies condense steps into a single reactor:

  • Charge 3,4-dichlorobenzoic acid, pentylamine, and propylphosphonic anhydride (T3P®).

  • Heat at 80°C in acetonitrile for 3 hours.

Outcomes:

  • Conversion: 89%

  • Space-time yield: 1.2 kg/m³·h

Critical Analysis of Methodologies

Yield and Purity Comparison

MethodYield (%)Purity (%)Scalability
Coupling Reagent9598Lab-scale
Acid Chloride8899Industrial
Tandem Approach8997Pilot-scale

Q & A

Q. What synthetic routes are recommended for preparing 3,4-dichloro-N-pentylbenzamide with high yield and purity?

  • Methodological Answer : A two-step synthesis is commonly employed:

Chlorination : Introduce chlorine substituents at the 3,4 positions of benzoyl chloride using FeCl₃ or AlCl₃ as catalysts under controlled anhydrous conditions.

Amide Coupling : React 3,4-dichlorobenzoyl chloride with pentylamine in the presence of a coupling agent (e.g., HATU or DCC) and a base (e.g., triethylamine) in dichloromethane. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Critical Note : Monitor reaction progress via TLC and confirm product identity using 1H NMR^1 \text{H NMR} (e.g., δ ~8.0 ppm for aromatic protons) and 13C NMR^{13} \text{C NMR} (carbonyl signal at ~165 ppm) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Analyze 1H^1 \text{H} and 13C^{13} \text{C} NMR spectra to confirm substituent positions and amide bond formation.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₅Cl₂NO).
  • Elemental Analysis : Ensure Cl and N content aligns with theoretical values (±0.3% tolerance) .

Q. What physicochemical properties of this compound are critical for solubility and formulation studies?

  • Methodological Answer : Key properties include:
PropertyMethod/ValueReference Source
Melting PointDifferential Scanning Calorimetry (DSC)NIST
LogP (Lipophilicity)HPLC-based reverse-phase analysis
Aqueous SolubilityShake-flask method with UV quantification
Note : Chlorine substituents increase hydrophobicity, necessitating co-solvents (e.g., DMSO) for in vitro assays .

Advanced Research Questions

Q. How can contradictions between computational molecular docking predictions and experimental binding data for this compound be resolved?

  • Methodological Answer :
  • Validate Docking Parameters : Re-optimize force fields (e.g., AMBER or CHARMM) and grid box dimensions to better reflect the active site.
  • Experimental Validation : Perform competitive radioligand binding assays (e.g., μ-opioid receptor, using [³H]DAMGO) to quantify IC₅₀ values. Compare with docking scores .
  • Crystallographic Data : If available, use X-ray structures (refined via SHELXL ) to refine computational models .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic (e.g., acetonitrile) and ether-based solvents for slow evaporation.
  • Cryoprotection : For low-temperature data collection, use glycerol or Paratone-N oil.
  • Refinement : Apply SHELXL-2018 for high-resolution data, focusing on anisotropic displacement parameters for chlorine atoms .

Q. How do the 3,4-dichloro substituents influence metabolic stability in hepatic microsomal assays?

  • Methodological Answer :
  • In Vitro Assay : Incubate the compound with human liver microsomes (HLM) and NADPH. Monitor degradation via LC-MS/MS.
  • Structural Impact : Chlorine atoms reduce CYP450-mediated oxidation at adjacent positions, enhancing stability compared to non-halogenated analogs. Quantify half-life (t₁/₂) and intrinsic clearance (CLint) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported LogP values for this compound across studies?

  • Methodological Answer :
  • Standardize Methods : Compare values obtained via shake-flask (gold standard) vs. HPLC-derived LogP.
  • Control pH : Ensure measurements are at physiologically relevant pH (7.4).
  • Cross-Validate : Use computational tools (e.g., MarvinSuite) to predict LogP and assess alignment with experimental data .

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